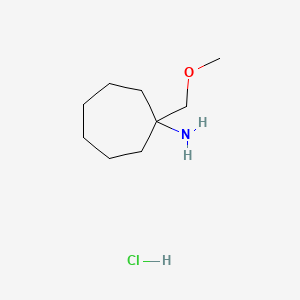
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is a derivative of cycloheptane, featuring a methoxymethyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride typically involves the reaction of cycloheptanone with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required standards.
化学反应分析
Types of Reactions: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
- 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride
Comparison: 1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
生物活性
1-(Methoxymethyl)cycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not explicitly provided in the sources but can be identified through chemical databases.
Pharmacological Activities
The biological activity of this compound can be summarized based on its interactions with various biological targets:
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. For example, compounds that inhibit histone deacetylase (HDAC) have shown promise in treating neurodegenerative diseases. Although specific data on this compound's HDAC inhibition is lacking, its structural analogs have demonstrated significant neuroprotective properties in preclinical models, suggesting potential similar effects .
2. Antimicrobial Activity
Some studies have suggested that cycloalkylamines possess antimicrobial properties. While direct evidence for this compound is limited, related compounds have been tested against various pathogens, indicating a possible broad-spectrum antimicrobial activity .
The mechanism of action for this compound likely involves modulation of neurotransmitter systems and inhibition of specific enzymes such as HDACs. This modulation can lead to enhanced neuronal survival and reduced inflammation, which are critical in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Related Compounds and Their Biological Activities
Notable Findings:
- Neuroprotective Effects : Tubastatin A has shown significant neuroprotective effects in animal models with an IC50 value indicating potent HDAC6 inhibition (15 nM), suggesting that similar compounds may provide therapeutic benefits against neurodegenerative diseases .
- Antimicrobial Properties : Research on phenothiazine derivatives indicates that modifications can lead to enhanced antimicrobial activity against various pathogens, which may also apply to cycloalkylamines like this compound .
属性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC 名称 |
1-(methoxymethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-11-8-9(10)6-4-2-3-5-7-9;/h2-8,10H2,1H3;1H |
InChI 键 |
VBWHSENNVFKLDE-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCCCCC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















